Cas no 613659-62-4 (2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide)
2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide
- 2-bromo-N-(2-pyrrol-1-ylphenyl)benzamide
- N-(2-(1H-pyrrol-1-yl)phenyl)-2-bromobenzamide
- 613659-62-4
- 2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide
- VU0047805-1
- AKOS002181843
- F1716-0221
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- Inchi: 1S/C17H13BrN2O/c18-14-8-2-1-7-13(14)17(21)19-15-9-3-4-10-16(15)20-11-5-6-12-20/h1-12H,(H,19,21)
- InChI Key: WBVQQQMJHWNGAS-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1N1C=CC=C1)(=O)C1=CC=CC=C1Br
Computed Properties
- Exact Mass: 340.02113g/mol
- Monoisotopic Mass: 340.02113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 34Ų
2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1716-0221-2μmol |
2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide |
613659-62-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1716-0221-1mg |
2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide |
613659-62-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1716-0221-2mg |
2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide |
613659-62-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1716-0221-3mg |
2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide |
613659-62-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide
2-Bromo-N-2-(1H-Pyrrol-1-yl)Phenylbenzamide: A Comprehensive Overview
The compound with CAS No 613659-62-4, known as 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a bromine atom with a pyrrole ring, making it a valuable substrate for various chemical reactions and applications.
2-Bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide is a derivative of benzamide, where the amide group is substituted with a bromophenyl ring and a pyrrole moiety. The presence of the bromine atom introduces electronic effects that can influence the reactivity and stability of the molecule. Recent studies have highlighted its potential as a precursor for synthesizing bioactive compounds, particularly in drug discovery.
The synthesis of 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide typically involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, the use of palladium catalysts in cross-coupling reactions has been shown to significantly enhance the efficiency of its synthesis.
In terms of applications, 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide has been utilized in the development of advanced materials, such as organic semiconductors and sensors. Its electronic properties make it a promising candidate for use in flexible electronics and optoelectronic devices. Recent breakthroughs in materials science have demonstrated its ability to improve the performance of organic field-effect transistors (OFETs), making it a key component in next-generation electronic devices.
Moreover, 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide has shown potential in medicinal chemistry as a building block for designing bioactive molecules. Its structure allows for easy functionalization, enabling researchers to explore its role in targeting specific biological pathways. For example, studies have indicated that derivatives of this compound may exhibit anti-inflammatory or anticancer properties, opening new avenues for therapeutic development.
The structural versatility of 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide also makes it an ideal candidate for studying supramolecular chemistry. Researchers have investigated its ability to form self-assembled structures, which could be exploited in the creation of nanomaterials with unique physical and chemical properties.
In conclusion, CAS No 613659-62-4, or 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide, is a versatile compound with wide-ranging applications in chemistry and materials science. Its unique structure and reactivity make it a valuable tool for advancing both fundamental research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations across multiple disciplines.
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